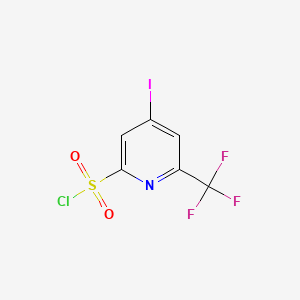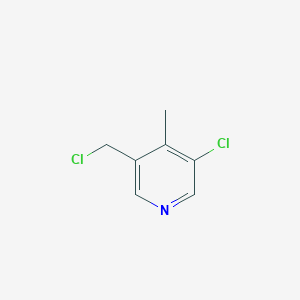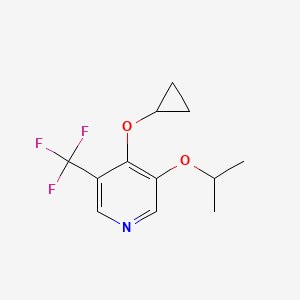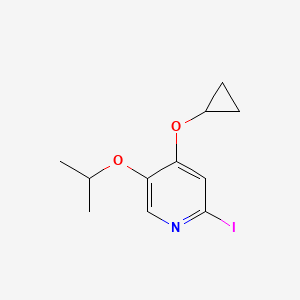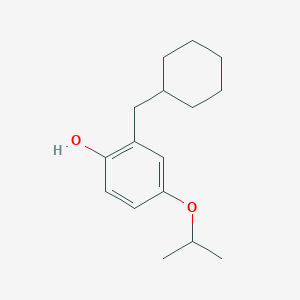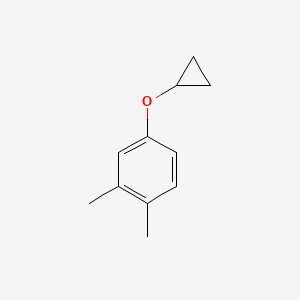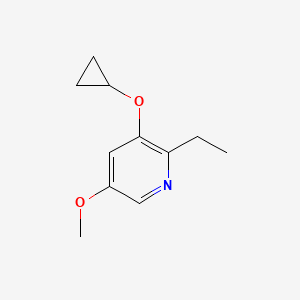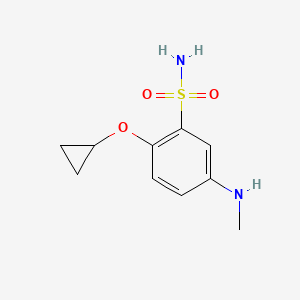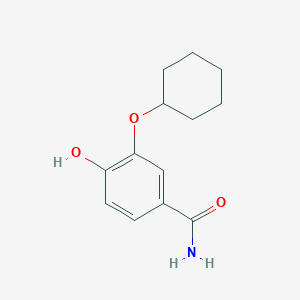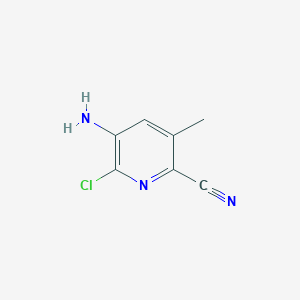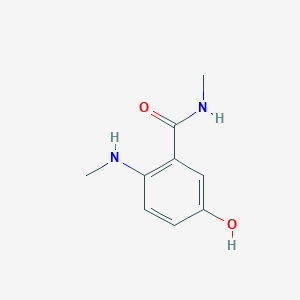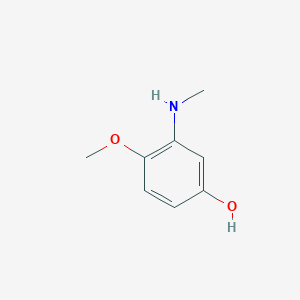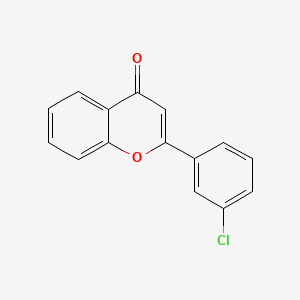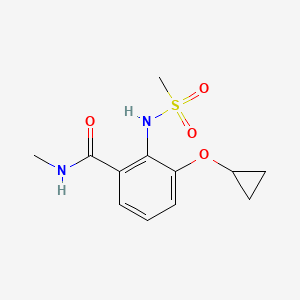
4-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of pyridine derivatives, which are known for their diverse chemical reactivity and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between a halogenated pyridine derivative and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like THF or DMF are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and amines, depending on the type of reaction and reagents used.
科学的研究の応用
4-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine has several scientific research applications:
作用機序
The mechanism of action of 4-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
4-Chloro-5-methoxypyridin-3-amine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative with a bromine atom instead of chlorine.
Uniqueness
4-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine is unique due to its cyclopropoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC名 |
4-chloro-5-cyclopropyloxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C9H11ClN2O/c1-11-7-4-12-5-8(9(7)10)13-6-2-3-6/h4-6,11H,2-3H2,1H3 |
InChIキー |
QAGJSMWXJXPPLY-UHFFFAOYSA-N |
正規SMILES |
CNC1=CN=CC(=C1Cl)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


